

Application of ES9-17 in Studying Receptor-Mediated Endocytosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ES9-17

Cat. No.: B1671241

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Introduction

ES9-17 is a potent and specific small molecule inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] It functions by directly targeting the N-terminal domain of the clathrin heavy chain (CHC), a key protein in the formation of clathrin-coated pits and vesicles.[2][4] Unlike its parent compound, ES9, **ES9-17** is a non-protonophoric inhibitor, meaning it does not disrupt cellular pH, making it a more specific tool for studying CME.[5][6] This document provides detailed application notes and protocols for utilizing **ES9-17** in the investigation of receptor-mediated endocytosis.

Mechanism of Action

ES9-17 inhibits clathrin-mediated endocytosis by binding to the clathrin heavy chain.[2][3] This interaction prevents the proper assembly and function of clathrin-coated pits, which are essential for the internalization of a wide variety of cargo, including cell surface receptors, nutrients, and pathogens. The inhibition of CME by **ES9-17** has been demonstrated in both plant and mammalian cells.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of **ES9-17**.

Table 1: In Vitro and In Cellulo Efficacy of **ES9-17**

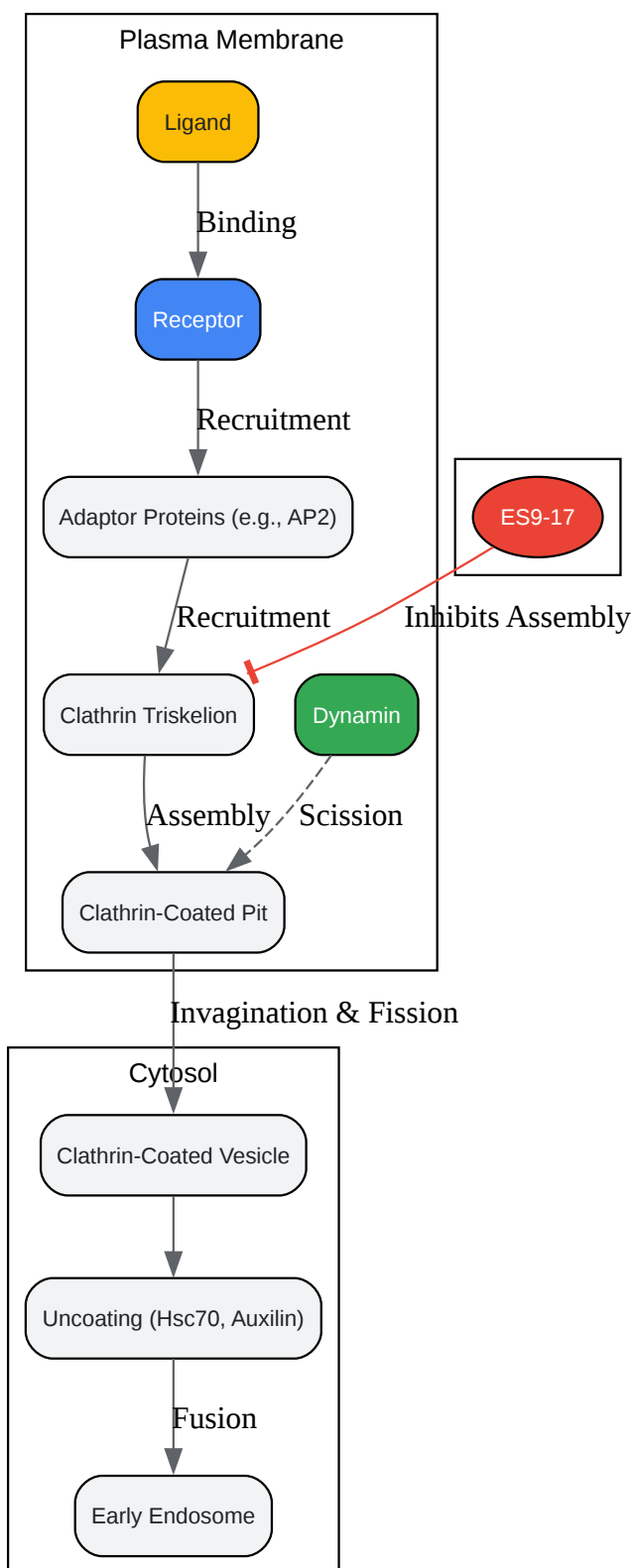
| Parameter | Species/Cell Line | Value | Reference |
|--|----------------------|------------------------|-----------|
| EC50 for FM4-64 uptake inhibition | Arabidopsis thaliana | 13 μ M | [1][5][7] |
| EC50 for Transferrin uptake inhibition | HeLa cells | 17.2 μ M | [2] |
| EC50 for CHC binding (ITDRF CETSA) | Arabidopsis thaliana | 123 \pm 1.13 μ M | [8] |

Table 2: Physicochemical Properties of **ES9-17**

| Property | Value | Reference |
|-------------------|-----------------------------|-----------|
| Molecular Formula | C10H8BrNO2S2 | [5] |
| Molecular Weight | 318.21 g/mol | [5] |
| CAS Number | 55854-43-8 | [5] |
| Solubility | DMSO: 125 mg/mL (392.82 mM) | [1][9] |
| Storage | Store at 2°C - 8°C | [5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the clathrin-mediated endocytosis pathway and a general experimental workflow for studying its inhibition by **ES9-17**.



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Caption: Clathrin-Mediated Endocytosis Pathway and Inhibition by **ES9-17**.



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Caption: General Experimental Workflow for Studying CME Inhibition.

Experimental Protocols

Protocol 1: Transferrin Uptake Assay in HeLa Cells

This protocol is adapted for the use of **ES9-17** to study the inhibition of transferrin uptake, a classic marker for clathrin-mediated endocytosis, in HeLa cells.

Materials:

- HeLa cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Serum-free DMEM
- Bovine Serum Albumin (BSA)
- **ES9-17** (stock solution in DMSO)
- Alexa Fluor-conjugated Transferrin (Tfn-AF)
- Phosphate Buffered Saline (PBS)
- Paraformaldehyde (PFA)
- Mounting medium with DAPI

Procedure:

- Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

- **Serum Starvation:** On the day of the experiment, wash the cells twice with warm PBS and then incubate in serum-free DMEM for 30-60 minutes at 37°C to upregulate transferrin receptor expression.
- **Inhibitor Treatment:** Prepare working solutions of **ES9-17** in serum-free DMEM. A typical final concentration to achieve significant inhibition is 30 µM.^{[1][9]} For the control, prepare a similar solution with the same concentration of DMSO. Aspirate the starvation medium and add the **ES9-17** or DMSO-containing medium to the cells. Incubate for 30 minutes at 37°C.
- **Transferrin Uptake:** Add Tfn-AF to the wells to a final concentration of 25-50 µg/mL. Incubate for 15-30 minutes at 37°C to allow for internalization.
- **Washing:** To remove non-internalized transferrin, place the plate on ice and wash the cells three times with ice-cold PBS.
- **Acid Wash (Optional):** To remove any surface-bound transferrin, briefly wash the cells with a pre-chilled acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) for 1-2 minutes on ice, followed by two washes with ice-cold PBS.
- **Fixation:** Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- **Staining and Mounting:** Wash the cells three times with PBS. Mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear counterstaining.
- **Imaging and Analysis:** Visualize the cells using a confocal microscope. Quantify the intracellular fluorescence intensity of Tfn-AF in at least 50-100 cells per condition. The reduction in fluorescence in **ES9-17**-treated cells compared to the DMSO control indicates the inhibition of transferrin uptake.

Protocol 2: FM4-64 Uptake Assay in *Arabidopsis thaliana* Root Epidermal Cells

This protocol details the use of **ES9-17** to inhibit the uptake of the lipophilic styryl dye FM4-64, a marker for general endocytosis, in the root tips of *Arabidopsis thaliana* seedlings.

Materials:

- 5-7 day old *Arabidopsis thaliana* seedlings grown vertically on half-strength Murashige and Skoog (MS) agar plates.
- Liquid half-strength MS medium
- **ES9-17** (stock solution in DMSO)
- FM4-64 (stock solution in DMSO)
- Confocal microscope

Procedure:

- **Seedling Preparation:** Gently transfer *Arabidopsis* seedlings from the agar plate to a multi-well plate containing liquid half-strength MS medium.
- **Inhibitor Treatment:** Prepare a working solution of **ES9-17** in liquid MS medium. A final concentration of 30 μM is recommended for significant inhibition.[8] For the control, use a medium with an equivalent amount of DMSO. Incubate the seedlings in the **ES9-17** or DMSO solution for 30 minutes.
- **FM4-64 Staining:** Add FM4-64 to the wells to a final concentration of 2-5 μM .
- **Uptake:** Incubate the seedlings in the FM4-64 and inhibitor solution for 5-10 minutes on ice to allow the dye to label the plasma membrane, followed by a 30-60 minute incubation at room temperature to allow for internalization.
- **Washing:** Gently transfer the seedlings to fresh liquid MS medium without FM4-64 and the inhibitor to wash away excess dye.
- **Mounting and Imaging:** Mount the seedlings in a drop of liquid MS on a microscope slide. Immediately visualize the root epidermal cells using a confocal microscope.
- **Analysis:** Acquire images of the root tips. Quantify the number and intensity of intracellular FM4-64-positive puncta (endosomes). A significant reduction in the number and intensity of these puncta in **ES9-17**-treated roots compared to the DMSO control indicates the inhibition of endocytosis.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. This protocol provides a general framework for assessing the engagement of **ES9-17** with the clathrin heavy chain.

Materials:

- Cell culture (e.g., HeLa cells or Arabidopsis cell suspension culture)
- **ES9-17**
- DMSO
- PBS
- Lysis buffer with protease inhibitors
- Apparatus for heat treatment (e.g., PCR cycler)
- SDS-PAGE and Western blotting reagents
- Anti-clathrin heavy chain antibody

Procedure:

- **Cell Treatment:** Treat the cells with **ES9-17** (e.g., 100 μ M) or DMSO as a control for a specified time (e.g., 1 hour) at 37°C.
- **Heat Shock:** Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
- **Cell Lysis:** Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
- **Separation of Soluble and Aggregated Proteins:** Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

- **Western Blotting:** Collect the supernatant (soluble protein fraction) and analyze the protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific for the clathrin heavy chain.
- **Analysis:** Quantify the band intensities for the clathrin heavy chain at each temperature for both **ES9-17** and DMSO-treated samples. Plot the relative amount of soluble CHC as a function of temperature. A shift in the melting curve to a higher temperature in the presence of **ES9-17** indicates that the compound binds to and stabilizes the clathrin heavy chain.

Troubleshooting and Considerations

- **Solubility:** **ES9-17** is soluble in DMSO. Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced artifacts.
- **Toxicity:** While **ES9-17** is less toxic than its precursor ES9, it is advisable to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal non-toxic concentration for your specific cell type and experimental duration.
- **Reversibility:** The inhibitory effect of **ES9-17** on CME has been shown to be reversible.[8] To test for reversibility, wash out the compound and monitor the recovery of endocytic activity over time.
- **Specificity:** **ES9-17** is a specific inhibitor of clathrin-mediated endocytosis. However, as with any inhibitor, it is good practice to include appropriate controls and potentially use complementary approaches (e.g., siRNA-mediated knockdown of CHC) to confirm the specificity of the observed effects.

Conclusion

ES9-17 is a valuable pharmacological tool for the acute and reversible inhibition of clathrin-mediated endocytosis. Its specificity for the clathrin heavy chain and its non-protonophoric nature make it superior to other available inhibitors for dissecting the intricate processes of receptor-mediated endocytosis in a variety of biological systems. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize **ES9-17** in their studies.

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- To cite this document: BenchChem. [Application of ES9-17 in Studying Receptor-Mediated Endocytosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671241#application-of-es9-17-in-studying-receptor-mediated-endocytosis]

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